Methyl 3-(1-aminoethyl)-4-methylbenzoate hydrochloride
Description
Methyl 3-(1-aminoethyl)-4-methylbenzoate hydrochloride is a hydrochloride salt of a substituted benzoate ester. Its structure features a 3-(1-aminoethyl) group and a 4-methyl substituent on the aromatic ring, with a methyl ester at the carboxylate position. The compound is characterized by its molecular formula (approximated as C${11}$H${16}$ClNO$_2$) and a molecular weight of 262.35 g/mol (as reported in ). The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and chemical research applications.
Properties
IUPAC Name |
methyl 3-(1-aminoethyl)-4-methylbenzoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-7-4-5-9(11(13)14-3)6-10(7)8(2)12;/h4-6,8H,12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOJPSUZNFLBLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)C(C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1-aminoethyl)-4-methylbenzoate hydrochloride typically involves the esterification of 3-(1-aminoethyl)-4-methylbenzoic acid with methanol in the presence of a strong acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include refluxing the mixture to ensure complete esterification and subsequent salt formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for the addition of reagents and control of reaction parameters is common in industrial settings to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1-aminoethyl)-4-methylbenzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 3-(1-aminoethyl)-4-methylbenzoate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals due to its reactivity and stability.
Mechanism of Action
The mechanism of action of Methyl 3-(1-aminoethyl)-4-methylbenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with active sites, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogs
Similarity scores based on structural alignment ().
Key Observations:
Substituent Position: The target compound’s 4-methyl group distinguishes it from analogs like (S)-Methyl 4-(1-aminoethyl)benzoate HCl, where the aminoethyl group occupies the 4-position.
Stereochemistry: Enantiomers like (R)- and (S)-Methyl 3-(1-aminoethyl)benzoate HCl exhibit identical molecular formulas but differ in spatial arrangement, which is critical in chiral environments (e.g., enzyme interactions).
Biological Activity
Methyl 3-(1-aminoethyl)-4-methylbenzoate hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, structure-activity relationships, and relevant case studies that highlight its pharmacological significance.
Chemical Structure and Properties
This compound features a benzoate core with an aminoethyl side chain, which is crucial for its interaction with biological targets. The molecular formula is with a molecular weight of approximately 250.71 g/mol. The presence of both an amino group and an ester functionality enhances its solubility and potential bioactivity compared to simpler benzoates.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through hydrogen bonding facilitated by the amino group. The ester moiety can undergo hydrolysis, releasing active components that modulate various cellular pathways. This dual functionality allows the compound to exert effects in different biological contexts, including enzyme inhibition and receptor modulation .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against various enzymes and biological pathways:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, potentially making it useful in treating conditions like metabolic disorders and certain cancers.
- Cell Proliferation : Preliminary data suggest that it may impact cell proliferation rates in certain cancer cell lines, indicating potential anti-cancer properties .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the amino group and the benzoate core can significantly affect the compound's potency. For instance, analogs with different alkyl substitutions on the amino group have been synthesized to evaluate their biological activity. The results show that compounds with larger hydrophobic groups tend to exhibit enhanced inhibitory effects on target enzymes .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | Contains an amino group and an ester functionality; shows significant enzyme inhibition. | |
| Methyl 3-(2-aminoethyl)-4-methylbenzoate hydrochloride | Similar structure but different amino placement; exhibits distinct pharmacological properties. | |
| Ethyl 3-(1-aminoethyl)-4-methylbenzoate hydrochloride | Variation in alkyl chain length; potential for altered activity profiles. |
This table illustrates how slight variations in chemical structure can lead to significant differences in biological activity.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Antimalarial Activity : In a study focusing on Plasmodium falciparum, derivatives of similar compounds demonstrated potent inhibitory effects on parasite growth, suggesting that this compound could be explored for similar applications .
- Cancer Research : A series of experiments indicated that certain analogs exhibited IC50 values in the low nanomolar range against various cancer cell lines, positioning them as promising candidates for further development in oncological therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
